N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide
Description
N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide is a tetrahydroisoquinoline derivative featuring a phenylsulfonyl group at the 2-position and a p-tolyloxy acetamide moiety at the 7-position. The phenylsulfonyl group enhances metabolic stability and influences solubility, while the p-tolyloxy acetamide contributes to steric and electronic interactions with biological targets.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-18-7-11-22(12-8-18)30-17-24(27)25-21-10-9-19-13-14-26(16-20(19)15-21)31(28,29)23-5-3-2-4-6-23/h2-12,15H,13-14,16-17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGTUILQGBLROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position of tetrahydroisoquinolines is critical for modulating receptor binding and physicochemical properties.
Key Findings :
Substituent Variations at the 7-Position
The 7-position is often modified to optimize interactions with biological targets.
Key Findings :
- The p-tolyloxy acetamide in the target compound offers a balance between lipophilicity and hydrogen-bonding capacity, whereas bulkier groups (e.g., piperidin-1-yl ethoxy in Compound 20) enhance receptor affinity .
- Ethyl carbamate derivatives (e.g., 23b) may act as prodrugs, improving oral absorption .
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